molecular formula C48H88NO12PS4 B009524 Dilipoyl lipid CAS No. 104778-79-2

Dilipoyl lipid

Cat. No.: B009524
CAS No.: 104778-79-2
M. Wt: 1030.5 g/mol
InChI Key: MGHUBYHQXKUOFS-UHFFFAOYSA-N
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Description

Dilipoyl lipid is a type of lipid molecule that plays a crucial role in various biological processes. Lipids are organic molecules that are soluble in organic solvents but sparingly soluble in aqueous solutions. They are essential components of cell membranes, energy storage molecules, and signaling molecules. This compound, in particular, is known for its unique structural properties and functions within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dilipoyl lipid involves several synthetic routes. One common method is the chemical synthesis of the lipid backbone followed by the attachment of specific fatty acid chains. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using biotechnological approaches. This includes the use of microbial fermentation processes where genetically engineered microorganisms are employed to produce the lipid in large quantities. The fermentation process is optimized for maximum yield and purity, followed by extraction and purification steps to isolate the this compound.

Chemical Reactions Analysis

Types of Reactions: Dilipoyl lipid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the lipid’s structure and function.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups into the lipid molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the lipid.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific atoms or groups within the lipid molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxy or keto derivatives of the lipid, while reduction reactions may yield fully saturated lipid molecules.

Scientific Research Applications

Dilipoyl lipid has a wide range of scientific research applications across various fields:

    Chemistry: It is used as a model compound for studying lipid chemistry, including lipid-lipid and lipid-protein interactions.

    Biology: this compound is essential for understanding membrane dynamics, cell signaling, and lipid metabolism.

    Medicine: It has potential therapeutic applications in drug delivery systems, where it can be used to encapsulate and deliver drugs to specific target sites within the body.

    Industry: this compound is utilized in the formulation of cosmetics, food products, and industrial lubricants due to its unique properties.

Mechanism of Action

The mechanism of action of dilipoyl lipid involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, influencing various cellular processes. The lipid’s molecular targets include membrane-bound enzymes, receptors, and ion channels. By interacting with these targets, this compound can regulate signal transduction pathways, cellular metabolism, and other critical functions.

Comparison with Similar Compounds

    Phosphatidylcholine: A major component of cell membranes, known for its role in membrane structure and function.

    Sphingomyelin: Another important membrane lipid involved in signal transduction and cell recognition.

    Cholesterol: A lipid molecule that modulates membrane fluidity and serves as a precursor for steroid hormones.

Uniqueness of Dilipoyl Lipid: this compound is unique due to its specific fatty acid composition and structural properties. Unlike other lipids, it has distinct functional groups that allow for specialized interactions with proteins and other biomolecules. This uniqueness makes it a valuable compound for studying lipid biology and developing novel applications in medicine and industry.

Properties

IUPAC Name

2,3-bis[12-[5-(dithiolan-4-yl)pentanoyloxy]dodecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88NO12PS4/c1-49(2,3)32-35-59-62(54,55)60-37-44(61-48(53)31-19-15-11-7-5-9-13-17-25-34-57-46(51)30-23-21-27-43-40-65-66-41-43)36-58-47(52)28-18-14-10-6-4-8-12-16-24-33-56-45(50)29-22-20-26-42-38-63-64-39-42/h42-44H,4-41H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHUBYHQXKUOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC(=O)CCCCC1CSSC1)OC(=O)CCCCCCCCCCCOC(=O)CCCCC2CSSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H88NO12PS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909205
Record name 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104778-79-2
Record name 1,2-Bis(1,2-(lipoyl)dodecanoyl)-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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